1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole
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Description
Synthesis Analysis
The compound was synthesized using a base-catalyzed alkylation reaction of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide. The reaction selectively produced the thiopropargylated 1,2,4-triazole in 90% yield. Another intermediate compound, 4-ethyl-5-(4-fluorophenyl)-3-(prop-2-yn-1-ylthio)-1,2,4-triazole, was also obtained under similar conditions .
Molecular Structure Analysis
The molecular structure of 1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole consists of a triazole ring linked to a sulfonylazetidinylmethyl group. The fluorophenyl substituent enhances its pharmacological properties .
Chemical Reactions Analysis
The compound has been studied for its pharmacological effects. It inhibits the enzyme monoacylglycerol lipase (MAGL), leading to elevated levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This activation of cannabinoid receptors CB1 and CB2 has demonstrated beneficial effects on mood, appetite, pain, and inflammation. The compound also exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Mechanism of Action
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-11-1-3-12(4-2-11)20(18,19)17-8-10(9-17)7-16-6-5-14-15-16/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUUQGUWHLHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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